(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride
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Overview
Description
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes an amino group, a carboxylic acid group, and a cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4Z)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic acid: Used as an antifibrinolytic agent.
Aminolevulinic acid: Used in photodynamic therapy.
Methylphenidate: A stimulant used in the management of ADHD.
Uniqueness
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride is unique due to its cyclooctene ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other amino acids and related compounds, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(4Z)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h1-2,7-8H,3-6,10H2,(H,11,12);1H/b2-1-; |
InChI Key |
HNWWZTQTDPQDDI-ODZAUARKSA-N |
Isomeric SMILES |
C/1CC(C(CC/C=C1)N)C(=O)O.Cl |
Canonical SMILES |
C1CC(C(CCC=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
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